molecular formula CH4O2S2.H3N<br>CH7NO2S2 B14110694 Ammonium methanesulfonothioate CAS No. 82341-95-5

Ammonium methanesulfonothioate

Cat. No.: B14110694
CAS No.: 82341-95-5
M. Wt: 129.21 g/mol
InChI Key: CXPFGJRIQHWZSV-UHFFFAOYSA-N
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Description

Ammonium methanesulfonothioate is the ammonium salt of methanesulfonothioic acid, with the molecular formula NH₄⁺·CH₃S(O)₂O⁻. This compound belongs to the sulfonothioate family, characterized by a sulfur atom replacing one oxygen in the sulfonate group (R-S(O)₂-O⁻). Sulfonothioates are widely used in biochemical research, industrial processes, and pharmaceutical development due to their reactivity with thiol groups and versatility in chemical modifications .

Properties

CAS No.

82341-95-5

Molecular Formula

CH4O2S2.H3N
CH7NO2S2

Molecular Weight

129.21 g/mol

IUPAC Name

azanium;methyl-oxido-oxo-sulfanylidene-λ6-sulfane

InChI

InChI=1S/CH4O2S2.H3N/c1-5(2,3)4;/h1H3,(H,2,3,4);1H3

InChI Key

CXPFGJRIQHWZSV-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=S)[O-].[NH4+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ammonium methanesulfonothioate can be synthesized through the reaction of methanesulfonyl chloride with ammonium thiocyanate in the presence of a suitable solvent such as acetonitrile. The reaction typically occurs at room temperature and yields this compound as a white crystalline solid.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The process involves the continuous addition of methanesulfonyl chloride and ammonium thiocyanate into the reactor, followed by crystallization and purification of the product.

Chemical Reactions Analysis

Types of Reactions

Ammonium methanesulfonothioate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form methanesulfonic acid and ammonium sulfate.

    Reduction: It can be reduced to form methanesulfonamide.

    Substitution: It can undergo nucleophilic substitution reactions with various nucleophiles to form different sulfonothioate derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines and alcohols can react with this compound under mild conditions.

Major Products Formed

    Oxidation: Methanesulfonic acid and ammonium sulfate.

    Reduction: Methanesulfonamide.

    Substitution: Various sulfonothioate derivatives depending on the nucleophile used.

Scientific Research Applications

Ammonium methanesulfonothioate has several applications in scientific research:

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of ammonium methanesulfonothioate involves its interaction with various molecular targets. It can act as a nucleophile or electrophile depending on the reaction conditions. The sulfonothioate group can participate in various chemical reactions, leading to the formation of different products. The exact molecular pathways involved in its biological activity are still under investigation.

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural Features of Sulfonothioate Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Substituent/Counterion Key Functional Groups
Ammonium methanesulfonothioate* NH₄·CH₃S(O)₂O ~139.2 (calculated) Ammonium (NH₄⁺) Methanesulfonothioate, ionic
S-Methyl methanethiosulfonate C₂H₆O₂S₂ 126.2 Methyl (S-linked) Methanethiosulfonate, neutral
S-(2-(Dimethylamino)ethyl) methanesulfonothioate hydrochloride C₅H₁₄ClNO₂S₂ 219.8 Dimethylaminoethyl, HCl Sulfonothioate, cationic
S-Cyclopentyl methanesulfonothioate C₆H₁₂O₂S₂ 180.3 Cyclopentyl (S-linked) Sulfonothionyl, hydrophobic
O-(12-Aminododecyl) methanesulfonothioate hydrochloride C₁₃H₂₉ClN₂O₂S₂ 353.0 Aminododecyl (O-linked), HCl Amphiphilic, cationic

Notes:

  • This compound is hypothesized to exhibit high water solubility due to its ionic nature, contrasting with neutral analogs like S-methyl methanethiosulfonate .
  • Substituents such as dimethylaminoethyl (in ) or aminododecyl (in ) introduce cationic or amphiphilic properties, enabling interactions with biological membranes or proteins.

Key Findings :

  • Counterion Effects : Ammonium salts (hypothesized) and hydrochloride derivatives (e.g., ) enhance solubility in aqueous environments compared to sodium salts or neutral analogs.
  • Substituent Impact: Bulky groups (e.g., cyclopentyl ) reduce reaction rates with biomolecules, while cationic groups (e.g., dimethylaminoethyl ) improve target specificity.

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